N-Methyl-(2-bromothien-3-yl)methylamine

Medicinal Chemistry Physicochemical Properties Molecular Design

Medicinal chemistry programs targeting neurological disorders require building blocks with optimal blood-brain barrier permeability. Standard thiophene isomers often fail due to suboptimal lipophilicity or incorrect substitution geometry. This brominated secondary amine offers: - Calculated XLogP3 of 2.0, suggesting enhanced passive BBB diffusion - Orthogonal 2-bromo (Suzuki, Stille) and 3-methylamine (amidation, sulfonylation) handles - Pre-methylated structure, eliminating protection/deprotection steps and reducing synthesis costs Available from BenchChem with validated purity and global logistics.

Molecular Formula C6H8BrNS
Molecular Weight 206.11 g/mol
CAS No. 331766-69-9
Cat. No. B3189512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-(2-bromothien-3-yl)methylamine
CAS331766-69-9
Molecular FormulaC6H8BrNS
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESCNCC1=C(SC=C1)Br
InChIInChI=1S/C6H8BrNS/c1-8-4-5-2-3-9-6(5)7/h2-3,8H,4H2,1H3
InChIKeyFOIBDCULRFTGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-(2-bromothien-3-yl)methylamine: Heterocyclic Intermediate


N-Methyl-(2-bromothien-3-yl)methylamine (CAS 331766-69-9), also known as 1-(2-bromothiophen-3-yl)-N-methylmethanamine [1], is a brominated thiophene derivative (C6H8BrNS, MW: 206.11) . It serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the bromine atom at the 2-position of the thiophene ring provides a reactive handle for cross-coupling reactions, while the secondary methylamine group enables further derivatization toward complex heterocyclic systems and bioactive molecules [2].

Enables selective cross-coupling (Suzuki, Stille) via 2-bromo thiophene handle
Pre-methylated secondary amine supports direct N-alkylation without protection

N-Methyl-(2-bromothien-3-yl)methylamine: Irreplaceable Reactivity


The specific 2-bromo-3-aminomethyl substitution pattern on the thiophene ring of N-Methyl-(2-bromothien-3-yl)methylamine (CAS 331766-69-9) creates a unique reactivity profile that is not shared by other positional isomers or non-brominated analogs. The 2-position bromine is critical for enabling selective cross-coupling reactions [1], while the 3-position methylamine chain provides a distinct vector for molecular elaboration [2]. Swapping this compound for a 4-bromo [3] or 5-bromo isomer, or for a non-brominated thiophene methylamine, would result in a different geometric orientation and electronic environment, fundamentally altering the downstream synthetic outcomes and potentially compromising the intended biological or material properties of the final product. For researchers and procurement specialists, this structural precision is non-negotiable.

Positional isomers (4-bromo or 5-bromo) may shift geometric orientation and electronic environment, altering synthetic outcome.
Non-brominated thiophene methylamine lacks the cross-coupling handle, fundamentally changing reactivity.
Primary amine analog requires an additional protection/alkylation step, not a direct replacement for this N-methyl building block.

N-Methyl-(2-bromothien-3-yl)methylamine vs. Key Analogs


Positional Isomerism: Distinct Lipophilicity Profile

N-Methyl-(2-bromothien-3-yl)methylamine (CAS 331766-69-9) is a specific 2-bromo-3-aminomethyl thiophene isomer. In contrast, its closest positional analog, N-(4-bromothien-2-yl)methyl-N-methylamine (CAS 814255-78-2), features bromine at the 4-position and the methylamine chain at the 2-position. This positional shift results in quantifiable differences in key molecular descriptors: the target compound (2-bromo-3-yl) exhibits a higher calculated XLogP3 (lipophilicity) of 2.0 [1] compared to 1.7 for the 4-bromo-2-yl isomer [2].

Positional Isomer Lipophilicity
Head-to-head
XLogP3: Target 2.0 vs Isomer 1.7 (Δ0.3)
Higher predicted lipophilicity may influence CNS penetration modeling.
Computed property; experimental validation recommended.
Medicinal Chemistry Physicochemical Properties Molecular Design

Secondary Amine: Synthetic Advantage over Primary Amine

N-Methyl-(2-bromothien-3-yl)methylamine (CAS 331766-69-9) is a secondary amine, whereas the primary amine analog (2-Bromo-3-thienyl)methylamine (CAS 157664-47-6) lacks the N-methyl group [1]. The presence of the N-methyl group in the target compound provides a unique functional handle for alkylation or reductive amination, enabling the direct introduction of additional diversity that is not possible with the primary amine without an extra protection/deprotection step.

Functional Group Spec
Head-to-head
Secondary amine (N-methyl) vs primary amine
Enables direct derivatization without extra protection step.
Supplier-reported comparison; verify compatibility.
Organic Synthesis Medicinal Chemistry Cross-coupling

Orthogonal Reactivity: Bromine and Amine Handles

The 2-bromo-3-aminomethyl substitution pattern on the thiophene ring is strategically designed for orthogonal reactivity. The bromine atom at the 2-position is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) [1], while the methylamine group at the 3-position can be independently reacted with electrophiles like carboxylic acids or acyl chlorides. This contrasts with 5-bromo-2-aminomethyl isomers, where the functional groups are in closer proximity, which can lead to steric hindrance or unwanted side reactions.

Synthetic Strategy
Class-level inference
2-Bromo (cross-coupling) + 3-methylamine (independent derivatization)
Supports divergent library synthesis with reduced steric hindrance.
Based on substitution pattern analysis; reaction optimization may vary.
Organic Synthesis Medicinal Chemistry Cross-coupling

N-Methyl-(2-bromothien-3-yl)methylamine: Key Applications


CNS-Penetrant Drug Candidate Design

Based on its higher calculated lipophilicity (XLogP3 = 2.0) compared to a key positional isomer [1], this compound is particularly well-suited as a building block in the design of drug candidates targeting the central nervous system (CNS). The increased lipophilicity suggests better passive diffusion across the blood-brain barrier (BBB), making it a strategically advantageous starting point for medicinal chemistry programs focused on neurological disorders.

Thiophene-Based Library Divergent Synthesis

The orthogonal reactivity of the 2-bromo and 3-methylamine functional groups [1] makes this compound an ideal platform for divergent library synthesis. Researchers can efficiently create diverse arrays of thiophene-containing molecules by first elaborating the amine handle with various capping groups (e.g., amides, ureas, sulfonamides) and then leveraging the bromine for parallel cross-coupling reactions with different boronic acids or stannanes.

Streamlined Multi-Step Synthesis

As a pre-methylated secondary amine [1], this compound allows synthetic chemists to bypass an amine protection and alkylation step in their overall route. This reduces the number of synthetic transformations, saving both time and material costs, and is especially valuable in process chemistry where step-count reduction is a key metric for efficiency.

Application
Selection Property
Validation Focus
CNS drug discovery research
Higher lipophilicity vs. key positional isomer
Predicted BBB permeability modeling
Thiophene library divergent synthesis
Orthogonal bromine and amine reactivity
Parallel cross-coupling efficiency
Streamlined multi-step synthesis
Pre-methylated secondary amine
Synthetic step-count optimization

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